Terconazole

Description

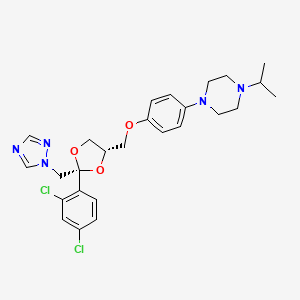

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSQLHNBWJLIBQ-OZXSUGGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045498 | |

| Record name | Terconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67915-31-5 | |

| Record name | Terconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126.3 °C | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terconazole's Core Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity and function of the fungal cell membrane. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the fungal cell membrane. The primary target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme leads to a cascade of events, including the depletion of ergosterol, the accumulation of toxic sterol intermediates, and a subsequent increase in membrane permeability, ultimately resulting in fungal cell death. This document provides a comprehensive overview of the molecular interactions, quantitative data on its antifungal activity, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.

Introduction

Fungal infections, particularly those caused by Candida species, represent a significant clinical challenge. This compound is a broad-spectrum triazole antifungal agent widely used in the treatment of vulvovaginal candidiasis.[1] Its efficacy stems from its ability to selectively target a crucial pathway in fungi that is absent in humans, making it a well-tolerated therapeutic option. Understanding the precise mechanism of action at the molecular level is paramount for optimizing its clinical use and for the development of novel antifungal agents. This guide provides a detailed exploration of this compound's impact on the fungal cell membrane.

The Ergosterol Biosynthesis Pathway: this compound's Primary Target

The structural integrity and fluidity of the fungal cell membrane are maintained by ergosterol, a sterol analogous to cholesterol in mammalian cells. This compound's primary mechanism of action is the disruption of ergosterol synthesis.[1][2]

Inhibition of Lanosterol 14α-Demethylase

This compound specifically inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is responsible for the demethylation of lanosterol to 4,4'-dimethylcholesta-8,14,24-trien-3β-ol, a critical step in the ergosterol biosynthesis pathway.[1] The triazole moiety of this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from metabolizing its natural substrate, lanosterol.[3]

Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major consequences for the fungal cell:

-

Ergosterol Depletion: The most direct result is a significant decrease in the production of ergosterol. The loss of ergosterol from the fungal cell membrane compromises its structural integrity, leading to increased fluidity and disorganization.[1]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of lanosterol and other 14α-methylated sterol precursors.[1][2] These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt its normal structure and function. This disruption is a key factor contributing to the antifungal activity of this compound.[2]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Impact on Fungal Cell Membrane Integrity and Function

The alterations in the sterol composition of the fungal cell membrane directly impact its integrity and function, leading to a fungistatic and ultimately fungicidal effect.

Increased Membrane Permeability

The depletion of ergosterol and the incorporation of abnormal sterols increase the permeability of the fungal cell membrane.[1] This allows for the leakage of essential intracellular components, such as ions (e.g., K+) and small molecules (e.g., ATP), disrupting the cell's electrochemical gradients and metabolic processes.[4][5]

Disruption of Membrane-Bound Enzymes

The altered membrane environment can impair the function of various membrane-bound enzymes that are crucial for cell wall synthesis, nutrient transport, and respiration. For instance, exposure of Candida albicans to this compound has been shown to cause a significant increase in chitin (B13524) content, likely due to the deregulation of chitin synthesis secondary to ergosterol depletion.[1]

The logical flow of this compound's mechanism of action is depicted in the following diagram.

Quantitative Data

The antifungal activity of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data related to its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MIC values for this compound are influenced by factors such as the specific Candida species and the pH of the environment.[6]

| Candida Species | Geometric Mean MIC (µg/mL) at pH 7 | Geometric Mean MIC (µg/mL) at pH 4 | Reference |

| C. albicans | 0.17 | 6.17 | [6] |

| C. glabrata | 0.26 | >64 | [6] |

Note: The antifungal potency of this compound is significantly reduced at a lower pH, which is a crucial consideration for its clinical application in the vaginal environment.

Table 2: Effect of this compound on Sterol Composition in Candida albicans

| Treatment | Ergosterol Level | Lanosterol Level | Reference |

| Control (no this compound) | Normal | Low | [1] |

| This compound | Profoundly depleted | Correspondingly increased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the desired Candida species on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to the final inoculum concentration.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24 to 48 hours.

-

-

Reading and Interpretation:

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

-

Ergosterol Quantification Assay

This protocol describes a spectrophotometric method to quantify the total ergosterol content in fungal cells.

Protocol:

-

Cell Culture and Treatment:

-

Grow the fungal culture to the mid-exponential phase.

-

Expose the culture to various concentrations of this compound for a defined period.

-

Harvest the cells by centrifugation and wash with sterile water.

-

-

Saponification:

-

To the cell pellet, add a solution of alcoholic potassium hydroxide.

-

Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling, add a mixture of sterile water and n-heptane to the sample.

-

Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Collect the n-heptane layer.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the n-heptane extract from 230 to 300 nm using a spectrophotometer.

-

Calculate the ergosterol content based on the absorbance at specific wavelengths, typically around 281.5 nm, using a standard curve generated with pure ergosterol.

-

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Reconstituted System)

This protocol outlines a general method for assessing the inhibitory activity of this compound on the purified and reconstituted lanosterol 14α-demethylase enzyme.

Protocol:

-

Enzyme and Substrate Preparation:

-

Purify recombinant fungal lanosterol 14α-demethylase and its redox partner, NADPH-cytochrome P450 reductase.

-

Prepare a solution of the substrate, lanosterol, in a suitable detergent.

-

-

Assay Reaction:

-

In a reaction vessel, combine the purified enzyme, reductase, and lanosterol.

-

Add varying concentrations of this compound (or a vehicle control).

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for a specific time.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a strong base.

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of lanosterol remaining and the amount of product formed.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition at each this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

-

Conclusion

This compound's antifungal efficacy is fundamentally linked to its ability to disrupt the fungal cell membrane. By inhibiting lanosterol 14α-demethylase, this compound initiates a cascade of events that compromise membrane integrity and function, leading to fungal cell death. The quantitative data on its potent antifungal activity, particularly against Candida species, underscore its clinical utility. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced aspects of this compound's mechanism of action and to explore the development of new antifungal therapies that target the fungal cell membrane. This in-depth understanding is crucial for addressing the ongoing challenges of fungal infections and the emergence of drug resistance.

References

- 1. Effects of this compound and other azole antifungal agents on the sterol and carbohydrate composition of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct membrane-damaging effect of ketoconazole and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct membrane-damaging effect of ketoconazole and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduced Antifungal Susceptibility of Vulvovaginal Candida Species at Normal Vaginal pH Levels: Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Properties of Terconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole is a synthetic triazole antifungal agent renowned for its efficacy in treating vulvovaginal candidiasis. This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important antifungal compound.

Introduction

This compound, a triazole ketal derivative, was first synthesized in 1983 and represents a significant advancement in antifungal therapy.[1] Unlike imidazole (B134444) antifungals, the triazole structure of this compound confers a broader spectrum of activity and reduced toxicity.[1] It is primarily used for the topical treatment of vaginal yeast infections caused by various Candida species.[2][3] This guide delves into the core technical aspects of this compound, providing valuable information for researchers and professionals involved in drug discovery and development.

Chemical Synthesis

The synthesis of this compound is analogous to that of ketoconazole, with the key difference being the use of a triazole heterocyclic ring instead of an imidazole ring.[1] A general synthetic pathway involves the reaction of key intermediates to assemble the final molecule.

General Synthetic Pathway

A plausible synthetic route, based on related azole antifungal syntheses, is outlined below. The synthesis commences with the bromination of 2',4'-dichloroacetophenone (B156173), followed by ketalization with glycerol (B35011) to form the dioxolane ring. Subsequent displacement of the bromine with 1H-1,2,4-triazole, followed by tosylation and finally condensation with 1-(4-hydroxyphenyl)-4-isopropylpiperazine, yields this compound.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols

While a complete, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following represents a plausible laboratory-scale synthesis based on published methodologies for analogous compounds.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

-

Materials: 2',4'-Dichloroacetophenone, Bromine, Chloroform (B151607).

-

Procedure: A solution of bromine in chloroform is added dropwise to a solution of 2',4'-dichloroacetophenone in chloroform at 0-5°C with stirring. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

-

Materials: 2-Bromo-1-(2,4-dichlorophenyl)ethanone, Glycerol, p-Toluenesulfonic acid, Toluene (B28343).

-

Procedure: A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethanone, glycerol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the cis isomer is isolated by column chromatography.

Step 3: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol

-

Materials: cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane, 1H-1,2,4-triazole, Sodium hydride, Dimethylformamide (DMF).

-

Procedure: To a suspension of sodium hydride in anhydrous DMF, a solution of 1H-1,2,4-triazole in DMF is added dropwise at 0°C. The mixture is stirred for 30 minutes, and then a solution of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane in DMF is added. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine (this compound)

-

Materials: cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol, 1-(4-Hydroxyphenyl)-4-isopropylpiperazine, Methanesulfonyl chloride, Triethylamine (B128534), Acetonitrile.

-

Procedure: To a solution of cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol and triethylamine in acetonitrile, methanesulfonyl chloride is added dropwise at 0°C. The mixture is stirred for 1-2 hours. Then, 1-(4-hydroxyphenyl)-4-isopropylpiperazine and an additional equivalent of triethylamine are added, and the reaction mixture is heated to reflux until the reaction is complete. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and bioavailability. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁Cl₂N₅O₃ | [1] |

| Molecular Weight | 532.47 g/mol | [1] |

| Appearance | White to almost-white powder | |

| Melting Point | 126.3 °C | [1] |

| Solubility | Insoluble in water; sparingly soluble in ethanol; soluble in butanol. | |

| LogP | 4.5 | |

| pKa | pKa1 <1.5, pKa2 <1.5, pKa3 = 8.4 |

Pharmacological Properties

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[3][4][5] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3][4][5]

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, such as lanosterol, within the fungal cell membrane.[6] This disruption of the membrane's structure and function increases its permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.[6] this compound exhibits a high selectivity for fungal cytochrome P450 over its mammalian counterpart, which contributes to its favorable safety profile.[5]

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Antifungal Activity

This compound demonstrates a broad spectrum of activity against various fungal pathogens, particularly Candida species. Its in vitro activity against several clinically relevant fungi is summarized below.

| Organism | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.003 - 4 | [7] |

| Candida glabrata | 0.12 - 16 | [8] |

| Candida tropicalis | 0.015 - 8 | [8] |

| Candida parapsilosis | 0.03 - 4 | [8] |

| Candida krusei | 0.25 - 16 | [8] |

Conclusion

This compound remains a valuable therapeutic agent in the management of vulvovaginal candidiasis. This guide has provided a detailed overview of its chemical synthesis, physicochemical characteristics, and pharmacological properties. The outlined experimental protocols and visual diagrams offer a practical resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research into novel synthetic routes and formulations could enhance the therapeutic potential of this important antifungal drug.

References

- 1. Selective inhibition of 14 alpha-desmethyl sterol synthesis in Candida albicans by this compound, a new triazole antimycotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimycotic azoles. 6. Synthesis and antifungal properties of this compound, a novel triazole ketal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. mdpi.com [mdpi.com]

- 5. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. US9211286B2 - this compound composition and method - Google Patents [patents.google.com]

Terconazole's Antifungal Spectrum Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antifungal spectrum of activity of terconazole against various Candida species. This compound is a triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis. Its efficacy is rooted in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. This document collates quantitative susceptibility data, details the experimental methodologies for its determination, and illustrates the underlying mechanism of action.

Quantitative Antifungal Spectrum of this compound against Candida Species

The in vitro activity of this compound has been evaluated against a range of clinically relevant Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of this compound's antifungal potency.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against various Candida species.

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.008 - >64 | 0.17 (at pH 7) | 8 |

| Candida glabrata | ≤0.03 - >64 | 0.26 (at pH 7) | >64 (at pH 4) |

| Candida krusei | Data not available | Data not available | Data not available |

| Candida parapsilosis | Data not available | Data not available | Data not available |

| Candida tropicalis | Data not available | Data not available | Data not available |

Note: MIC values can be influenced by testing conditions such as pH.

A study investigating the effect of pH on antifungal susceptibility demonstrated that the geometric mean MIC of this compound for C. albicans was 0.17 µg/mL at pH 7, which increased to 6.17 µg/mL at pH 4[1]. For C. glabrata, the geometric mean MIC was 0.26 µg/mL at pH 7, but rose to over 64 µg/mL at pH 4[1]. This suggests that the acidic environment of the vagina may reduce the in vitro potency of this compound, particularly against C. glabrata.

Another study comparing this compound and fluconazole (B54011) found that for all tested species, the MICs for this compound were significantly lower than those for fluconazole[2]. The tested species included Candida albicans, Candida krusei, Candida parapsilosis, Candida tropicalis, and Torulopsis glabrata (Candida glabrata)[2]. All tested strains of these species were found to be susceptible to this compound[3].

Experimental Protocols for Antifungal Susceptibility Testing

The determination of this compound's antifungal activity against Candida species is primarily conducted using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M27.

CLSI Broth Microdilution Method (M27)

This reference method provides a standardized procedure for testing the susceptibility of yeasts to antifungal agents.

Key Methodological Steps:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agent are then made in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculum Preparation: Candida isolates are cultured on a suitable agar (B569324) medium, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth in the drug-free control well.

A randomized clinical trial assessing the efficacy of this compound utilized the CLSI M27-A3 guidelines to test the in vitro antifungal susceptibility of Candida strains at a pH of 7[4].

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its effect by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway

The primary target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow and Logical Relationships

The process of determining the antifungal spectrum of this compound follows a structured workflow, from initial isolate identification to the final determination of susceptibility.

Caption: Experimental workflow for determining the antifungal susceptibility of Candida species to this compound.

References

- 1. Reduced Antifungal Susceptibility of Vulvovaginal Candida Species at Normal Vaginal pH Levels: Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of clinical yeast isolates to fluconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro activity of this compound against yeasts: its topical long-acting therapeutic efficacy in experimental vaginal candidiasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Terconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole is a triazole antifungal agent widely used in the treatment of vulvovaginal candidiasis. Its molecular structure, characterized by two stereogenic centers, gives rise to a fascinating and clinically relevant stereochemistry. This technical guide provides a comprehensive overview of the molecular architecture of this compound and a detailed exploration of its four stereoisomers. The document elucidates the distinct spatial arrangements of these isomers, discusses their relative biological activities, and presents methodologies for their synthesis and separation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antifungal therapeutics.

Molecular Structure of this compound

This compound is a synthetic triazole derivative with a complex molecular structure. Its chemical formula is C₂₆H₃₁Cl₂N₅O₃, and it has a molecular weight of 532.47 g/mol .[1] The International Union of Pure and Applied Chemistry (IUPAC) name for the clinically used form is cis-1-[p-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-isopropylpiperazine.[2]

The core structure of this compound comprises several key functional groups:

-

A triazole ring: This five-membered heterocyclic ring containing three nitrogen atoms is a hallmark of many azole antifungal agents and is crucial for its mechanism of action.

-

A dioxolane ring: This five-membered heterocyclic ring containing two oxygen atoms possesses two stereogenic centers, which are the basis of this compound's stereoisomerism.

-

A 2,4-dichlorophenyl group: This substituted aromatic ring is a common feature in azole antifungals.

-

A piperazine (B1678402) ring: This six-membered heterocyclic ring containing two nitrogen atoms is linked to a phenyl group and carries an isopropyl substituent.

The intricate arrangement of these moieties contributes to the molecule's overall physicochemical properties and its interaction with the fungal target enzyme.

Stereoisomers of this compound

The presence of two stereocenters in the dioxolane ring of this compound results in the existence of four possible stereoisomers.[1] These stereoisomers can be categorized into two pairs of diastereomers: a cis pair and a trans pair. Within each pair, the two isomers are enantiomers of each other.

The stereochemical configuration at the two chiral carbons (C2 and C4 of the dioxolane ring) determines the spatial orientation of the substituents and, consequently, the overall shape of the molecule. The commercially available and clinically utilized form of this compound is the racemic mixture of the cis-enantiomers.

The four stereoisomers of this compound are:

-

(cis)-isomers:

-

(2R,4S)-terconazole

-

(2S,4R)-terconazole

-

-

(trans)-isomers:

-

(2R,4R)-terconazole

-

(2S,4S)-terconazole

-

The cis and trans designation refers to the relative positions of the substituents on the dioxolane ring. In the cis-isomers, the dichlorophenyl group and the methoxyphenylpiperazine group are on the same side of the ring, while in the trans-isomers, they are on opposite sides.

Physicochemical and Biological Properties of Stereoisomers

From a biological standpoint, the stereochemistry of azole antifungals plays a critical role in their antifungal potency. It has been widely observed that the cis-isomers of dioxolane-containing azole antifungals, such as ketoconazole (B1673606) and itraconazole, exhibit significantly higher antifungal activity compared to their corresponding trans-isomers.[5] This difference in potency is attributed to a more favorable binding interaction of the cis-isomers with the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. While specific IC₅₀ values for each this compound stereoisomer are not extensively reported, it is presumed that this compound follows this general trend, with the cis-enantiomers being the more biologically active forms.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value |

| Molecular Formula | C₂₆H₃₁Cl₂N₅O₃ |

| Molecular Weight | 532.47 g/mol |

| Melting Point | 126.3 °C[1] |

| Solubility in Water | 0.0116 g/L[1] |

| logP | 4.5[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not abundantly available. However, based on the literature for related azole antifungals and general organic chemistry principles, the following methodologies can be outlined.

Synthesis of cis-Terconazole (Racemic Mixture)

The synthesis of the cis-racemic mixture of this compound generally involves the reaction of a suitably substituted dioxolane intermediate with a piperazine derivative. A plausible synthetic route is outlined below:

Experimental Workflow for the Synthesis of cis-Terconazole

Caption: A potential synthetic pathway for cis-terconazole.

Methodology:

-

Ketalization: The synthesis typically begins with the acid-catalyzed reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with glycerol to form the dioxolane ring. This reaction produces a mixture of cis and trans diastereomers of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol. The ratio of cis to trans isomers can be influenced by the reaction conditions.

-

Activation of the Hydroxyl Group: The primary hydroxyl group of the dioxolane methanol (B129727) intermediate is then activated, typically by conversion to a better leaving group such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.

-

Williamson Ether Synthesis: The activated intermediate is then reacted with 1-(4-hydroxyphenyl)-4-isopropylpiperazine in the presence of a base to form the ether linkage, yielding a mixture of cis and trans this compound.

-

Diastereomeric Separation: The desired cis-diastereomer is then separated from the trans-diastereomer using chromatographic techniques such as column chromatography or by fractional crystallization.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires a combination of techniques to first separate the diastereomers and then resolve the enantiomers.

Logical Relationship of this compound Stereoisomers

Caption: Separation pathway for this compound stereoisomers.

3.2.1. Separation of Diastereomers (cis from trans)

-

Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a non-chiral stationary phase.

-

Stationary Phase: Silica gel or a bonded phase like C18.

-

Mobile Phase: A suitable mixture of organic solvents, such as hexane (B92381) and ethanol (B145695) or isopropanol (B130326) for normal phase HPLC, or acetonitrile (B52724) and water for reverse phase HPLC. For SFC, supercritical CO₂ with a co-solvent like methanol or ethanol is typically used.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Procedure: The mixture of cis and trans isomers is dissolved in a suitable solvent and injected onto the column. The mobile phase is pumped through the column, and the different affinities of the diastereomers for the stationary phase will cause them to separate and elute at different times. The fractions containing the pure cis and trans isomers are collected separately.

3.2.2. Resolution of Enantiomers

-

Technique: Chiral HPLC or Chiral SFC.

-

Stationary Phase: A chiral stationary phase (CSP) is essential for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of azole antifungals.

-

Mobile Phase: Similar to diastereomeric separation, but the composition is optimized for enantioselectivity on the chosen CSP.

-

Procedure: The racemic mixture of either the cis or trans diastereomers is injected onto the chiral column. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the collection of the individual enantiomers.

Conclusion

This compound's molecular structure and stereochemistry are integral to its function as an effective antifungal agent. The presence of two stereocenters gives rise to four distinct stereoisomers, with the cis-enantiomers being the clinically relevant and more potent forms. While detailed comparative data and specific experimental protocols for all stereoisomers remain somewhat elusive in publicly accessible literature, this guide provides a foundational understanding of the synthesis, separation, and stereochemical relationships of these molecules. Further research into the specific properties and activities of each stereoisomer could offer valuable insights for the development of next-generation antifungal drugs with improved efficacy and safety profiles.

References

- 1. This compound | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimycotic azoles. 6. Synthesis and antifungal properties of this compound, a novel triazole ketal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

Terconazole's Inhibition of the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, demonstrates potent efficacy against a broad spectrum of pathogenic fungi, primarily by disrupting the integrity of the fungal cell membrane. This disruption is a direct consequence of the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical metabolic route for fungal survival. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its interaction with the key enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1). We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the involved pathways and workflows to support further research and drug development in the field of mycology.

Introduction

The fungal cell membrane is a vital structure that regulates the passage of substances and maintains cellular homeostasis. A key component of this membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells.[1] The biosynthesis of ergosterol is a complex, multi-step process that is a prime target for antifungal therapies. This compound belongs to the triazole class of antifungals, which are renowned for their specific and potent inhibition of this pathway.[2] By targeting an enzyme unique to the fungal kingdom, this compound exhibits a high degree of selectivity, minimizing off-target effects in the host. This guide will dissect the intricate details of this inhibitory mechanism.

Mechanism of Action: Targeting Lanosterol 14α-Demethylase

The primary molecular target of this compound is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as Erg11p.[3][4] This enzyme catalyzes a crucial demethylation step in the conversion of lanosterol to ergosterol.[1] this compound, with its triazole ring, binds to the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the substrate from binding and halting the enzymatic reaction.[2]

The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of its substrate, lanosterol, and other 14α-methylated sterols.[5] These sterol intermediates are incorporated into the fungal cell membrane, disrupting its normal packing and function, leading to increased membrane permeability and, ultimately, cell death.[3]

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound's inhibitory action can be quantified through various biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the drug required to inhibit a biological process by 50%.

| Compound | Target/Process | Fungal Species | IC50 Value | Reference |

| This compound | 14α-desmethyl sterol production | Candida albicans | 3-6 x 10⁻⁹ M | [5] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

4.1.1. Preparation of Fungal Inoculum:

-

Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

4.1.2. Preparation of Antifungal Agent Dilutions:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the this compound stock solution in RPMI-1640 medium within a 96-well microtiter plate to create a range of concentrations.

4.1.3. Inoculation and Incubation:

-

Inoculate each well containing the diluted this compound with the prepared fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the microtiter plates at 35°C for 24-48 hours.

4.1.4. Determination of MIC:

-

Visually or spectrophotometrically assess fungal growth in each well.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Quantification of Ergosterol Content by HPLC

This protocol allows for the direct measurement of the impact of this compound on ergosterol levels within fungal cells.

4.2.1. Sample Preparation:

-

Culture fungal cells in the presence and absence of various concentrations of this compound.

-

Harvest the cells by centrifugation and wash with sterile distilled water.

-

Determine the wet weight of the cell pellet.

4.2.2. Saponification and Sterol Extraction:

-

To the cell pellet, add 3 mL of a 25% alcoholic potassium hydroxide (B78521) solution (25 g of KOH, 35 mL of sterile distilled water, brought to 100 mL with 100% ethanol).

-

Vortex the mixture for 1 minute.

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

Allow the tubes to cool to room temperature.

-

Extract the sterols by adding 1 mL of sterile distilled water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

-

Transfer the n-heptane layer (upper layer) containing the sterols to a clean tube.

4.2.3. HPLC Analysis:

-

Evaporate the n-heptane extract to dryness under a stream of nitrogen.

-

Reconstitute the dried sterol extract in a suitable solvent for HPLC (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase of methanol:water (e.g., 95:5 v/v) at a constant flow rate.

-

Detect ergosterol by its characteristic UV absorbance at 282 nm.

-

Quantify the ergosterol concentration by comparing the peak area to that of a known ergosterol standard.

Conclusion

This compound's mechanism of action, centered on the potent and specific inhibition of lanosterol 14α-demethylase, remains a cornerstone of its antifungal efficacy. This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of events culminating in the loss of fungal cell membrane integrity and cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's activity and to explore novel antifungal strategies that exploit this well-validated fungal-specific pathway. Future research could focus on elucidating the precise molecular interactions between this compound and variant forms of CYP51A1 that may contribute to antifungal resistance.

References

- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Activity of Terconazole Against Various Yeast Strains

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antifungal properties of terconazole, a synthetic triazole antimycotic. It details the compound's mechanism of action, summarizes its activity against a range of clinically relevant yeast species, and outlines standardized experimental protocols for its evaluation.

Mechanism of Action

This compound is a triazole antifungal agent that exerts its effect by disrupting the integrity of the fungal cell membrane.[1] Its primary mode of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (also known as lanosterol (B1674476) 14α-demethylase or CYP51A1).[1][2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, responsible for converting lanosterol into ergosterol.[1][2]

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, providing structural integrity and fluidity.[1] By inhibiting 14α-demethylase, this compound blocks ergosterol synthesis, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols, such as lanosterol.[3] This disruption alters membrane fluidity and the function of membrane-bound enzymes, increases membrane permeability, and ultimately leads to the inhibition of fungal growth and cell death.[1][4][5]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Antifungal Spectrum and Potency

This compound demonstrates a broad spectrum of activity against various yeast species, including those commonly associated with vulvovaginal candidiasis.[4][5] Its potency has been evaluated against both Candida albicans and a range of non-albicans Candida species.

In vitro studies have consistently shown that this compound has lower Minimum Inhibitory Concentrations (MICs) than fluconazole (B54011) for several yeast species.[6] A comparative study tested fifty clinical yeast isolates, revealing that for every isolate, the MIC of this compound was lower than that of fluconazole.[6] The differences in geometric mean MICs were most significant for C. krusei and T. glabrata.[6]

Table 1: Comparative In Vitro Activity of this compound vs. Fluconazole

| Yeast Species | Number of Isolates | Geometric Mean MIC (µg/mL) - this compound | Geometric Mean MIC (µg/mL) - Fluconazole |

|---|---|---|---|

| Candida albicans | 10 | Data Not Provided | Data Not Provided |

| Candida krusei | 10 | Data Not Provided | Data Not Provided |

| Candida parapsilosis | 10 | Data Not Provided | Data Not Provided |

| Candida tropicalis | 10 | Data Not Provided | Data Not Provided |

| Torulopsis glabrata | 10 | Data Not Provided | Data Not Provided |

Source: Based on findings from a comparative study where specific geometric mean values were not detailed in the abstract but this compound MICs were consistently and significantly lower (p < 0.05) than fluconazole MICs for all species tested.[6]

Beyond inhibiting cell growth, this compound is also a potent inhibitor of the morphogenetic transformation of yeast cells into their more invasive filamentous (mycelial or pseudomycelial) forms.[5][7] This is a key virulence factor for species like Candida albicans.

Table 2: Inhibition of Morphogenetic Transformation

| Yeast Species | Effective Concentration Range (µg/mL) |

|---|---|

| Candida albicans | 0.008 - 0.05 |

Source: Data from in vitro evaluation in Eagle's minimum essential medium, which favors mycelium formation.[7][8]

Studies have confirmed this compound's activity against a wide array of yeasts. All tested strains of the following species were found to be susceptible in one study:

-

Candida albicans[7]

-

Candida tropicalis[7]

-

Candida krusei[7]

-

Candida parapsilosis[7]

-

Candida guilliermondii[7]

-

Candida glabrata (Torulopsis glabrata)[7]

-

Trichosporon beigelii[7]

Retrospective clinical analyses also support its use against non-albicans species, with a study showing a 56% mycological cure rate in patients with infections caused by species including C. glabrata, C. parapsilosis, and C. lusitaniae.[9][10]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The primary methods are broth dilution and disk diffusion.

The broth dilution test is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11] The CLSI M27 document provides a standardized protocol for yeasts.[11]

Protocol Outline:

-

Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in a standard medium, typically RPMI-1640 broth, within a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the yeast isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (inoculum without drug) and a negative control (medium without inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the positive control well. This is usually determined visually or spectrophotometrically.

Caption: Workflow for the broth microdilution antifungal susceptibility test.

The disk diffusion method, outlined in CLSI document M44, is a simpler, more cost-effective alternative for testing the susceptibility of Candida species.[12]

Protocol Outline:

-

Inoculum Preparation: Prepare a standardized yeast inoculum as described for the broth dilution method (0.5 McFarland standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye.

-

Disk Application: Aseptically apply a paper disk impregnated with a standardized amount of this compound onto the surface of the inoculated agar.

-

Incubation: Invert the plate and incubate at 35°C for 20-24 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The resulting zone diameter is interpreted as susceptible, intermediate, or resistant according to established breakpoints (Note: Specific breakpoints for this compound are not defined in the provided CLSI document abstracts).

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of clinically important yeast species. Its primary mechanism, the inhibition of ergosterol synthesis, is a well-established and effective antifungal strategy.[1][2] Standardized laboratory protocols, such as those provided by the CLSI, are essential for the accurate and reproducible evaluation of its in vitro efficacy.[11][12] The available data indicate that this compound is an effective agent against both Candida albicans and various non-albicans species, making it a valuable compound in the management of yeast infections.[6][7]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. In vitro susceptibility of clinical yeast isolates to fluconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro activity of this compound against yeasts: its topical long-acting therapeutic efficacy in experimental vaginal candidiasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticandidal activities of this compound, a broad-spectrum antimycotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 13. webstore.ansi.org [webstore.ansi.org]

Terconazole's Impact on Fungal Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, exhibits potent activity against a broad spectrum of pathogenic fungi, primarily by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanism of this compound's action: the inhibition of fungal cytochrome P450 enzymes, with a specific focus on lanosterol (B1674476) 14α-demethylase (CYP51). We will explore the biochemical consequences of this inhibition, present quantitative data on its efficacy and selectivity, detail the experimental protocols used to elucidate its mechanism, and discuss the pathways of fungal resistance.

Introduction

This compound is a synthetic triazole antimycotic agent used in the treatment of vulvovaginal candidiasis.[1] Its efficacy stems from its ability to interfere with the biosynthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The absence of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[1]

The primary molecular target of this compound and other azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol. This compound's therapeutic success is attributed to its high affinity for the fungal CYP51 enzyme and a comparatively lower affinity for mammalian cytochrome P450 enzymes, which contributes to its favorable safety profile.[1]

Mechanism of Action: Inhibition of Fungal Cytochrome P450

This compound's antifungal activity is centered on its specific interaction with fungal lanosterol 14α-demethylase (CYP51). The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51.[1][3] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step in the ergosterol biosynthesis pathway.[3]

The inhibition of CYP51 leads to a cascade of downstream effects within the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, a critical component for maintaining the structural integrity and fluidity of the fungal cell membrane.[1][4]

-

Accumulation of Lanosterol and Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[4] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

-

Increased Membrane Permeability and Disruption of Membrane-Bound Enzymes: The altered sterol composition leads to increased membrane permeability, leakage of essential cellular components, and impaired function of membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis.[1]

-

Inhibition of Fungal Growth and Morphogenesis: The culmination of these effects is the inhibition of fungal cell growth and the prevention of morphological transitions, such as the yeast-to-hyphal switch in Candida albicans, which is often associated with virulence.

The selectivity of this compound for fungal CYP51 over its mammalian counterparts is a key factor in its therapeutic index. This selectivity is attributed to differences in the active site architecture between fungal and human cytochrome P450 enzymes.[5]

Quantitative Data

The inhibitory potency of this compound against fungal CYP51 and its selectivity over human P450 enzymes can be quantified using various parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

| Compound | Target Enzyme | Fungal Species | IC50 (µM) | Reference |

| This compound | Ergosterol Biosynthesis | Candida albicans | 0.003 - 0.006 | [1] |

| Ketoconazole | CYP51 | Candida albicans | 0.008 | [5] |

| Itraconazole | CYP51 | Candida albicans | 0.0076 | [5] |

| Fluconazole | CYP51 | Candida albicans | 1.2 - 1.3 | [6] |

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Ketoconazole | Human CYP3A4 | 0.25 | [5] |

| Itraconazole | Human CYP3A4 | 0.2 | [5] |

| Miconazole | Human CYP2C9 | 2.0 | [7] |

| Voriconazole | Human CYP2C9 | 8.4 | [7] |

| Fluconazole | Human CYP2C9 | 30.3 | [7] |

| Miconazole | Human CYP2C19 | 0.33 | [7] |

| Voriconazole | Human CYP2C19 | 8.7 | [7] |

| Fluconazole | Human CYP2C19 | 12.3 | [7] |

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: this compound inhibits lanosterol 14α-demethylase (CYP51).

Experimental Workflow for Determining IC50 of this compound against Fungal CYP51

Caption: Experimental workflow for determining the IC50 of this compound.

Logical Relationship of Fungal Resistance Mechanisms to this compound

Caption: Overview of this compound resistance mechanisms in fungi.

Experimental Protocols

Determination of IC50 for Fungal CYP51 Inhibition

This protocol is adapted from methods used for other azole antifungals.[6][8]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified fungal lanosterol 14α-demethylase (CYP51).

Materials:

-

Purified recombinant fungal CYP51

-

Purified recombinant NADPH-cytochrome P450 reductase

-

Lanosterol

-

Dilauroylphosphatidylcholine (DLPC)

-

NADPH

-

This compound

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, 25% glycerol)

-

Stopping solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., hexane)

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare a solution of lanosterol and DLPC.

-

-

Enzyme Reconstitution:

-

In a reaction vessel, combine the purified CYP51 and NADPH-cytochrome P450 reductase in the reaction buffer.

-

Add the lanosterol/DLPC mixture.

-

-

Inhibition Assay:

-

Add the different dilutions of this compound to the reconstituted enzyme mixture and incubate for a short period.

-

Initiate the enzymatic reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the stopping solution.

-

Extract the sterols from the reaction mixture using an organic solvent.

-

Evaporate the solvent and resuspend the sterol extract in a suitable solvent for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the extracted samples into the HPLC system.

-

Separate and quantify the product of the enzymatic reaction (14-demethylated lanosterol).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CYP51 activity for each this compound concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Analysis of Fungal Sterol Composition by GC-MS

This protocol is based on established methods for fungal sterol analysis.[9][10]

Objective: To quantify the levels of ergosterol and lanosterol in fungal cells treated with this compound.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

This compound

-

Saponification reagent (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., n-hexane or petroleum ether)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., cholesterol)

-

GC-MS system

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal cells in a suitable liquid medium to the mid-logarithmic phase.

-

Expose the cells to a specific concentration of this compound for a defined period. A control culture without this compound should be run in parallel.

-

-

Cell Harvesting and Lysis:

-

Harvest the fungal cells by centrifugation.

-

Lyse the cells to release the intracellular contents.

-

-

Saponification and Extraction:

-

Add the saponification reagent to the cell lysate and heat to hydrolyze sterol esters.

-

After cooling, add the internal standard and extract the non-saponifiable lipids (including sterols) with the organic solvent.

-

-

Derivatization:

-

Evaporate the organic solvent and treat the lipid extract with the derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the different sterols based on their retention times and identify them based on their mass spectra.

-

-

Quantification:

-

Quantify the amounts of ergosterol and lanosterol by comparing their peak areas to that of the internal standard.

-

Spectroscopic Analysis of this compound Binding to Fungal CYP51

This protocol describes the use of Type II difference spectroscopy to assess the binding of azoles to cytochrome P450 enzymes.[3][11]

Objective: To characterize the binding interaction between this compound and fungal CYP51 and determine the dissociation constant (Kd).

Materials:

-

Purified fungal CYP51

-

This compound

-

Spectrophotometer buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Dual-cuvette spectrophotometer

Procedure:

-

Preparation:

-

Dilute the purified CYP51 to a known concentration in the spectrophotometer buffer.

-

Prepare a stock solution of this compound in a suitable solvent.

-

-

Spectroscopic Measurement:

-

Place the CYP51 solution in both the sample and reference cuvettes of the spectrophotometer.

-

Record a baseline spectrum.

-

Add small aliquots of the this compound stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

-

After each addition, mix gently and record the difference spectrum.

-

-

Data Analysis:

-

The binding of this compound to the heme iron of CYP51 will produce a characteristic Type II difference spectrum, with a peak around 425-435 nm and a trough around 390-410 nm.

-

Measure the change in absorbance (ΔA) at the peak and trough wavelengths after each addition of this compound.

-

Plot the ΔA against the this compound concentration.

-

Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).

-

Analysis of ERG11 Gene Expression by qPCR

This protocol is based on standard methods for gene expression analysis in fungi.[2][12]

Objective: To quantify the relative expression of the ERG11 gene in fungal cells exposed to this compound.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

This compound

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for ERG11 and a reference gene (e.g., ACT1)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Fungal Culture and Treatment:

-

Grow fungal cells and treat with this compound as described in the sterol analysis protocol.

-

-

RNA Extraction and Purification:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

-

-

qPCR:

-

Set up qPCR reactions containing the cDNA, primers for ERG11 and the reference gene, and SYBR Green master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ERG11 and the reference gene in both treated and control samples.

-

Calculate the relative expression of ERG11 using a method such as the 2-ΔΔCt method, normalizing the expression of ERG11 to the reference gene and comparing the treated samples to the control.

-

Mechanisms of Resistance

The development of resistance to this compound and other azole antifungals is a growing clinical concern. The primary mechanisms of resistance involve alterations that either reduce the effective intracellular concentration of the drug or modify the drug's target.[13]

-

Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme. These changes can reduce the binding affinity of this compound for its target, thereby decreasing its inhibitory effect.[13]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher levels of the CYP51 enzyme. This requires a higher intracellular concentration of this compound to achieve the same level of inhibition.[2]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular accumulation.[13]

-

Alterations in the Ergosterol Biosynthesis Pathway: In some cases, fungi can develop mechanisms to bypass the step inhibited by azoles or utilize alternative pathways for maintaining membrane integrity.

Conclusion